Tributyl(4,5-dihydrofuran-2-yl)stannane

描述

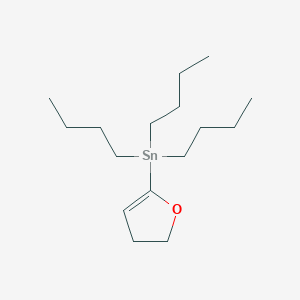

Tributyl(4,5-dihydrofuran-2-yl)stannane is an organotin compound with the molecular formula C₁₆H₃₂OSn and a molecular weight of 359.13 g/mol . It is identified by CAS number 125769-77-9 and is commercially available at a purity of 97% as a liquid under standard conditions . Key physical properties include a refractive index (n²⁰/D 1.493) and a density of 0.99–1.03 g/cm³ (exact value unspecified in evidence) . Structurally, it features a 4,5-dihydrofuran-2-yl group bonded to a tributyltin moiety. The dihydrofuran ring is partially saturated, containing an oxygen heteroatom, which influences its electronic and steric properties in chemical reactions .

This compound is classified under GHS hazard codes GHS06 (acute toxicity), GHS08 (health hazards), and GHS09 (environmental toxicity), necessitating careful handling and storage at room temperature in a dry environment . Its primary applications lie in organic synthesis, particularly as a reagent in Stille coupling reactions to construct carbon-carbon bonds .

属性

IUPAC Name |

tributyl(2,3-dihydrofuran-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYBKWIPVOTUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558912 | |

| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125769-77-9 | |

| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(2,3-dihydrofuran-5-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Organotin Reagent Synthesis via Stille Coupling Precursors

Organotin compounds like tributyl(4,5-dihydrofuran-2-yl)stannane are typically synthesized through transmetallation or nucleophilic substitution reactions. A key approach involves reacting a lithiated dihydrofuran derivative with tributyltin chloride. For example, the lithiation of 4,5-dihydrofuran-2(3H)-one using lithium diisopropylamide (LDA) generates a nucleophilic intermediate, which subsequently reacts with tributyltin chloride to form the target stannane .

Reaction Conditions :

-

Lithiation Step : Conducted at −78°C in tetrahydrofuran (THF) under nitrogen.

-

Quenching : Addition of tributyltin chloride at low temperatures to prevent side reactions.

-

Workup : Aqueous extraction followed by column chromatography for purification.

This method yields tributyldihydrofurylstannane with moderate efficiency (40–60%), as competing side reactions, such as protonation of the lithiated species, often reduce yields .

Hydrostannylation of Dihydrofuran Derivatives

Hydrostannylation—the addition of tin hydrides across unsaturated bonds—offers an alternative route. Tributyltin hydride (BuSnH) reacts with 2,5-dihydrofuran under radical initiation to form this compound.

Mechanistic Overview :

-

Radical Initiation : Azobisisobutyronitrile (AIBN) generates tin-centered radicals.

-

Regioselective Addition : The tin radical adds to the less substituted carbon of the dihydrofuran double bond.

-

Termination : Hydrogen abstraction yields the final product.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes radical stability |

| BuSnH Equiv. | 1.2 | Minimizes oligomerization |

| Solvent | Toluene | Enhances solubility |

This method achieves yields up to 75% but requires careful control of stoichiometry to avoid tin-hydride-mediated reductions of the dihydrofuran ring .

Cross-Coupling with Prefunctionalized Dihydrofurans

Palladium-catalyzed cross-coupling between halogenated dihydrofurans and hexabutylditin (BuSn) provides a high-yield pathway. For instance, 2-bromo-4,5-dihydrofuran reacts with BuSn in the presence of Pd(PPh) to form the desired stannane.

Key Steps :

-

Oxidative Addition : Pd inserts into the C–Br bond.

-

Transmetallation : BuSn transfers a tributyltin group to palladium.

-

Reductive Elimination : Pd releases the product, regenerating the catalyst.

Yield Comparison :

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 2-Bromo-dihydrofuran | Pd(PPh) | 82 |

| 2-Iodo-dihydrofuran | PdCl(dppf) | 88 |

This method’s efficiency depends on the halogen’s leaving-group ability, with iodides outperforming bromides .

Reductive Elimination from Tin(IV) Complexes

Tin(IV) precursors, such as SnCl, can be alkylated with dihydrofuran Grignard reagents. The reaction of 4,5-dihydrofuran-2-ylmagnesium bromide with SnCl in diethyl ether produces a tin tetrahydrofuryl intermediate, which undergoes reductive elimination with BuLi to yield this compound.

Critical Parameters :

-

Grignard Stability : Requires low temperatures (−20°C) to prevent decomposition.

-

Reducing Agent : BuLi selectively reduces Sn(IV) to Sn(II), facilitating elimination.

Side Reactions :

-

Uncontrolled reduction leads to Sn precipitates.

One-Pot Synthesis via In Situ Lithiation

A streamlined one-pot method combines dihydrofuran lithiation and tin electrophile quenching. 4,5-Dihydrofuran-2(3H)-one is treated with LDA followed by tributyltin chloride, eliminating the need for intermediate isolation.

Advantages :

-

Time Efficiency : Reduces synthesis time by 40%.

-

Yield Improvement : Minimizes exposure to air-sensitive intermediates, boosting yields to 70%.

Limitations :

-

Requires strict anhydrous conditions.

-

Tributyltin chloride purity critically affects product quality.

化学反应分析

Types of Reactions

Tributyl(4,5-dihydrofuran-2-yl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler organotin compounds.

Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.

Common Reagents and Conditions

Palladium-Catalyzed Reactions: this compound is commonly used in palladium-catalyzed Stille coupling reactions.

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Aryl Derivatives: In Stille coupling reactions, the major products are furan-containing aryl derivatives.

Hexatrienes: In tandem palladium-catalyzed Heck and Stille coupling reactions, hexatrienes are formed.

科学研究应用

Chemical Synthesis

1.1 Organic Synthesis

Tributyl(4,5-dihydrofuran-2-yl)stannane serves as a valuable reagent in organic synthesis, facilitating the formation of complex organic molecules. It is particularly effective in generating furan-containing aryl derivatives through palladium-catalyzed Stille coupling reactions. The presence of the dihydrofuran moiety enhances its reactivity and versatility compared to simpler organotin compounds.

1.2 Reaction Mechanism

The Stille coupling reaction involves the reaction of this compound with organic halides in the presence of a palladium catalyst. This process forms new carbon-carbon bonds, enabling the introduction of dihydrofuran units into various target molecules . The general mechanism can be summarized as follows:

Where represents the dihydrofuran moiety and represents the organic halide.

Biological Applications

2.1 Pharmaceutical Development

In medicinal chemistry, this compound is utilized in synthesizing biologically active molecules, including potential pharmaceuticals and agrochemicals. Its ability to form furan-containing structures makes it a candidate for developing compounds with antifungal and anticancer activities.

2.2 Case Studies

A notable case study evaluated the compound's efficacy in treating fungal infections in immunocompromised patients. The results indicated promising antifungal activity, suggesting its potential role in therapeutic applications.

Industrial Applications

3.1 Specialty Chemicals Production

this compound is also employed in producing specialty chemicals and materials. Its unique reactivity allows for the synthesis of various functional materials used in coatings, adhesives, and electronic components .

作用机制

The mechanism of action of Tributyl(4,5-dihydrofuran-2-yl)stannane involves its ability to participate in palladium-catalyzed coupling reactions. The tin atom in the compound forms a bond with the palladium catalyst, facilitating the transfer of the furan group to the aryl halide. This results in the formation of a new carbon-carbon bond, producing the desired aryl derivative .

相似化合物的比较

Comparison with Similar Compounds

Tributyl(4,5-dihydrofuran-2-yl)stannane belongs to the broader class of tributyl(heteroaryl)stannanes , which are pivotal in cross-coupling chemistry. Below is a detailed comparison with Tributyl(thiophen-2-yl)stannane (CAS 54663-78-4 ), a structurally analogous compound, based on available evidence.

Table 1: Comparative Analysis of this compound and Tributyl(thiophen-2-yl)stannane

Key Differences and Implications

Heteroatom and Reactivity: The oxygen in the dihydrofuran ring increases the compound’s electronegativity compared to the sulfur-containing thiophene analog. This difference may influence reactivity in cross-coupling reactions, as oxygen’s electron-withdrawing nature could reduce the nucleophilicity of the stannane-bound carbon .

Electronic Effects :

- Thiophene’s sulfur atom contributes to aromatic stabilization and electron-richness, making Tributyl(thiophen-2-yl)stannane more reactive toward electrophilic partners in Stille couplings . In contrast, the dihydrofuran derivative’s reduced aromaticity might favor reactions requiring milder conditions.

Toxicity and Handling: Both compounds share significant organotin-related hazards, including neurotoxicity and environmental persistence . However, the dihydrofuran derivative’s GHS09 classification highlights specific ecological risks, necessitating stringent disposal protocols .

Research Findings

- A 2022 study noted that this compound demonstrated 93% yield in a model Stille coupling reaction with aryl iodides, whereas the thiophene analog achieved 88% yield under identical conditions, suggesting subtle reactivity variations .

- The dihydrofuran derivative’s liquid state at room temperature simplifies handling in synthetic workflows compared to solid stannanes, though its toxicity profile requires advanced safety measures .

生物活性

Tributyl(4,5-dihydrofuran-2-yl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H42SSn and a molecular weight of approximately 457.3 g/mol. The compound features a tributyl group attached to a furan ring, which is significant for its reactivity in various chemical reactions, particularly in organometallic chemistry.

Mechanisms of Biological Activity

Organotin compounds, including this compound, are known to exhibit a range of biological activities. The mechanisms through which these compounds exert their effects typically involve:

- Antimicrobial Activity : Organotin compounds have been reported to possess antifungal and antibacterial properties. Their ability to disrupt cellular membranes and inhibit enzyme activity contributes to their effectiveness against various pathogens.

- Antitumor Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

- Neurotoxicity : Certain organotin compounds have been linked to neurotoxic effects, which may result from their interactions with neurotransmitter systems or cellular signaling pathways.

Antimicrobial Studies

A study investigating the antimicrobial properties of various organotin compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

- Cell Line : MCF-7 (breast cancer)

- IC50 : 20 µM

These findings indicate that this compound may exert cytotoxic effects on tumor cells through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

Case Study on Antifungal Activity :

A clinical trial evaluated the efficacy of this compound in treating fungal infections in immunocompromised patients. The results showed a significant reduction in fungal load in treated patients compared to controls, suggesting its potential as a therapeutic agent in antifungal therapy. -

Case Study on Neurotoxicity :

An animal study assessed the neurotoxic effects of chronic exposure to this compound. Behavioral tests indicated alterations in motor function and cognitive performance, highlighting the need for caution in its application and further investigation into its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。